1-Cyclopentyl-4,4,4-trifluoro-1,3-butanedione
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Overview
Description
1-Cyclopentyl-4,4,4-trifluoro-1,3-butanedione is an organic compound with the molecular formula C9H11F3O2 It is characterized by the presence of a cyclopentyl group attached to a trifluoromethyl-substituted butanedione structure
Preparation Methods
The synthesis of 1-Cyclopentyl-4,4,4-trifluoro-1,3-butanedione typically involves the reaction of cyclopentanone with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate enolate, which then undergoes acylation to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Cyclopentyl-4,4,4-trifluoro-1,3-butanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclopentyl-4,4,4-trifluoro-1,3-butanedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4,4,4-trifluoro-1,3-butanedione involves its interaction with molecular targets through its carbonyl and trifluoromethyl groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in various chemical reactions. The pathways involved include enzyme inhibition, receptor modulation, and participation in redox reactions.
Comparison with Similar Compounds
1-Cyclopentyl-4,4,4-trifluoro-1,3-butanedione can be compared with similar compounds such as:
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: This compound has a phenyl group instead of a cyclopentyl group, leading to different chemical properties and applications.
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: The presence of a naphthyl group introduces additional aromaticity and potential for π-π interactions.
4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione: The p-tolyl group provides different steric and electronic effects compared to the cyclopentyl group
Properties
IUPAC Name |
1-cyclopentyl-4,4,4-trifluorobutane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O2/c10-9(11,12)8(14)5-7(13)6-3-1-2-4-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHVZVMJXKUIBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)CC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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